molecular formula C13H8O3 B027787 9-Methylnaphtho[1,2-c]furan-1,3-dione CAS No. 111013-07-1

9-Methylnaphtho[1,2-c]furan-1,3-dione

Cat. No. B027787
CAS RN: 111013-07-1
M. Wt: 212.2 g/mol
InChI Key: NESUCGJMEKIZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BN-52021 involves the extraction of Ginkgo biloba leaves, followed by a series of purification steps to isolate the compound. The extraction process typically uses solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography, to purify BN-52021 .

Industrial Production Methods

Industrial production of BN-52021 follows similar extraction and purification methods but on a larger scale. The process involves the use of industrial-grade solvents and large-scale chromatographic systems to ensure the efficient isolation of BN-52021. The final product is then subjected to rigorous quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

BN-52021 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of BN-52021 with enhanced or modified biological activities. These derivatives are often used in further scientific research to explore new therapeutic applications .

Scientific Research Applications

BN-52021 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

BN-52021 exerts its effects by selectively and reversibly inhibiting the glycine receptor-mediated responses in neurons. It acts as a non-competitive and voltage-dependent antagonist of glycine-induced chloride currents. The compound interacts with the pore region of the glycine-gated chloride channels, blocking the flow of chloride ions and thereby modulating neuronal activity .

Comparison with Similar Compounds

BN-52021 is unique among platelet-activating factor antagonists due to its specific structure and mode of action. Similar compounds include BN-52020 and BN-52022, which also act as platelet-activating factor antagonists but with varying degrees of potency .

BN-52021’s unique structure and high potency make it a valuable compound for scientific research and therapeutic applications.

properties

CAS RN

111013-07-1

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

9-methylbenzo[e][2]benzofuran-1,3-dione

InChI

InChI=1S/C13H8O3/c1-7-3-2-4-8-5-6-9-11(10(7)8)13(15)16-12(9)14/h2-6H,1H3

InChI Key

NESUCGJMEKIZFB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C2C(=O)OC3=O

synonyms

Naphtho[1,2-c]furan-1,3-dione, 9-methyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.